4-(4-Ethylphenyl)piperidine hydrochloride
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Overview
Description
4-(4-Ethylphenyl)piperidine hydrochloride is a chemical compound with the CAS number 67765-33-7 . It is used in various applications in the field of chemistry .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 4-(4-Ethylphenyl)piperidine hydrochloride, involves intra- and intermolecular reactions . For instance, the use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Molecular Structure Analysis
The molecular weight of 4-(4-Ethylphenyl)piperidine hydrochloride is 225.76 . Its IUPAC name is 4-(4-ethylphenyl)piperidine hydrochloride, and its InChI code is 1S/C13H19N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H .Chemical Reactions Analysis
Piperidine-containing compounds, such as 4-(4-Ethylphenyl)piperidine hydrochloride, are important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Neurological Conditions and Alzheimer’s Disease
Donepezil hydrochloride, a piperidine derivative, is a central acetylcholinesterase inhibitor approved for the treatment of mild-to-moderate Alzheimer’s disease. It has been found to delay nursing-home placement, slow deterioration of cognition, and improve abnormal behaviors in patients with moderate-to-severe Alzheimer's disease (G. Román & S. Rogers, 2004).
Receptor Binding Affinity
Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, constitute pharmacophoric groups in several antipsychotic agents. They have been shown to improve the potency and selectivity of binding affinity at D2-like receptors, which suggests their potential therapeutic benefits for neurological conditions beyond Alzheimer’s disease (D. Sikazwe et al., 2009).
Pharmacological Spectrum of Activity
Phencyclidine, structurally related to piperidine derivatives, exhibits a unique spectrum of pharmacological activity. Its effects, which depend on dose and species, highlight the complex pharmacological actions of related compounds on the central nervous system (E. Domino, 1964).
Synthetic and Medicinal Chemistry
The synthesis and evaluation of ligands for D2-like receptors, including the role of common pharmacophoric groups such as arylalkyl substituents, are crucial for developing new therapeutic agents. These efforts contribute to understanding how structural modifications can impact the selectivity and potency of compounds for receptor binding, potentially leading to new treatments for psychiatric and neurological disorders (D. Sikazwe et al., 2009).
Future Directions
Piperidine derivatives, including 4-(4-Ethylphenyl)piperidine hydrochloride, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, they continue to be an area of interest in drug discovery and development . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-(4-ethylphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h3-6,13-14H,2,7-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOPZWCTTGYZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)piperidine hydrochloride |
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